3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Description
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected piperidine moiety via a methoxy linker. The Boc group serves as a protective group for the piperidine amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-5-6-13(11-19)12-23-15-8-4-7-14(10-15)16(20)21/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFILXYOQWWBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of materials and chemicals for industrial processes.
Mechanism of Action
The mechanism by which 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Compound A : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Shares the Boc-protected piperidine and carboxylic acid groups but lacks the methoxy linker. The phenyl substitution at C4 increases steric bulk and lipophilicity compared to the target compound . Compound B: 3-{[(1-Isopropylaminopyrimidin-5-yl)methyl]piperidin-3-yl}methyl}benzoic acid
- Replaces the Boc group with an isopropylaminopyrimidine moiety. Compound C: N-[4-Hydroxy-3-(1H-1,2,4-triazol-3-thio)phenyl]-4-methoxybenzenesulfonamide
Differs in core structure (sulfonamide vs. benzoic acid) but retains aromatic hydroxyl and methoxy groups. The triazole-thioether side chain enhances metal-binding capacity, a feature absent in the target compound .
Key Observations:
Lipophilicity : The Boc group in the target compound and Compound A increases logP compared to Compounds B and C, favoring membrane permeability.
Synthetic Complexity: The methoxy linker in the target compound requires multi-step protection-deprotection strategies (e.g., silylation, hydrogenolysis), as seen in analogous syntheses involving tert-butyldimethylsilyl (TBS) groups .
Stability and Reactivity
The Boc group’s stability under basic conditions contrasts with the acid-labile nature of Cbz and silyl ethers. This property makes the target compound suitable for acidic workup steps, unlike TBS-protected analogs requiring fluoride-based deprotection .
Biological Activity
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both hydrophilic and lipophilic components.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
Antitumor Effects
A notable area of research involves the compound's potential antitumor effects. In studies involving related compounds, such as 4-methylumbelliferone, researchers observed significant antiproliferative activity in malignant pleural mesothelioma cells. The mechanism involved the inhibition of the ERK signaling pathway, which is crucial for cell proliferation . While direct studies on this compound are lacking, its structural similarities to effective compounds warrant further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.
- Cell Signaling Modulation : By interacting with cell signaling pathways such as MAPK/ERK, these compounds may alter cellular responses to growth factors and other stimuli.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Studies : A study examined the antibacterial properties of benzoic acid derivatives against E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential .
- Antitumor Studies : Research on structurally similar compounds demonstrated their ability to inhibit tumor growth in xenograft models. The combination therapies showed enhanced efficacy compared to monotherapies, indicating a synergistic effect .
Data Table: Summary of Biological Activities
Q & A
Basic Analytical Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl), piperidine protons (δ 3.0–4.0 ppm), and benzoic acid carbonyl (δ ~170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often use acetonitrile/water with 0.1% TFA .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 362.17 for C₁₈H₂₅NO₅) .
What are the stability profiles and recommended storage conditions for this compound?
Advanced Stability Question
The compound is sensitive to:
- Acid/Base Hydrolysis : Boc deprotection occurs under acidic conditions (pH < 3) or prolonged exposure to bases .
- Moisture : Hydrolysis of the ester linkage is mitigated by storing desiccated at –20°C .
- Light : Store in amber vials to prevent photodegradation of the aromatic ring .
Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition when properly stored .
How does the Boc-protected piperidine moiety influence the compound’s reactivity in multi-step syntheses?
Advanced Reactivity Question
The Boc group:
- Prevents undesired nucleophilic reactions at the piperidine nitrogen during coupling steps (e.g., amide bond formation) .
- Enables selective deprotection : TFA-mediated cleavage allows sequential functionalization of the amine in drug candidate syntheses .
Comparative studies show Boc protection improves yield by 20–30% over tosyl or Fmoc groups in analogous reactions .
What methodological challenges arise during scale-up synthesis, and how are they addressed?
Advanced Process Chemistry Question
Challenges include:
- Low yields in coupling steps : Optimize stoichiometry (1.2 eq of bromomethyl-benzoic acid) and use microwave-assisted synthesis (60°C, 30 min) to enhance efficiency .
- Purification difficulties : Switch from silica gel chromatography to preparative HPLC for >100 mg scales, using C18 columns and gradient elution .
- Byproduct formation : Monitor intermediates via TLC (Rf = 0.3 in EtOAc/hexane 1:1) to isolate the desired product early .
What role does this compound play in the synthesis of bioactive molecules or drug candidates?
Advanced Application Question
It serves as:
- A rigid scaffold for kinase inhibitors, leveraging the piperidine’s conformational restraint to enhance target binding .
- A prodrug intermediate : The Boc group is cleaved in vivo to release the active piperidine moiety, as seen in antiviral candidates (e.g., binding constant Kd = 2.1 × 10⁵ M⁻¹ in protease assays) .
- A building block for peptide mimetics : The benzoic acid enables conjugation to amino acids via EDC/HOBt coupling .
How do structural modifications (e.g., substituents on the piperidine or benzoic acid) affect bioactivity?
Advanced Structure-Activity Relationship (SAR) Question
- Piperidine substitution : 3-Methoxy variants show 5x higher solubility (logP = 1.2 vs. 2.5 for unsubstituted) but reduced cell permeability .
- Benzoic acid derivatives : Electron-withdrawing groups (e.g., –NO₂) improve binding to carboxylase enzymes (IC₅₀ = 0.8 µM vs. 5.2 µM for –OCH₃) .
- Boc replacement : Switching to acetyl protection reduces metabolic stability (t₁/₂ = 2 h vs. 8 h for Boc in liver microsomes) .
What are the best practices for handling this compound to ensure researcher safety?
Basic Safety Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles (dust) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
First aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested .
How is computational chemistry (e.g., molecular docking) used to predict the compound’s interactions with biological targets?
Advanced Computational Question
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding to protease active sites (e.g., docking score = –7.5 kcal/mol for SARS-CoV-2 Mpro) .
- MD simulations : GROMACS assesses stability of the Boc-piperidine moiety in hydrophobic pockets over 100 ns trajectories .
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) and CYP3A4 metabolism risks .
What comparative advantages does this compound offer over structurally similar derivatives in medicinal chemistry?
Advanced Comparative Analysis Question
- Enhanced stability : The Boc group prevents oxidation of the piperidine ring, unlike benzyl-protected analogs .
- Versatile functionalization : The benzoic acid allows direct conjugation to fluorescent tags (e.g., FITC) for cellular imaging .
- Synergy with heterocycles : Combining with oxazole or triazole rings (as in ) improves antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for standalone piperidines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
